2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that features a unique combination of oxazole, azetidine, and pyridazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the azetidine ring: This step often involves the cyclization of a suitable diamine with a carbonyl compound.
Formation of the pyridazinone ring: This can be synthesized through the reaction of hydrazine derivatives with diketones or similar compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-(4-methoxyphenyl)-5-methyl-1,2-oxazole.
Azetidine Derivatives: Compounds like 3-azetidinone.
Pyridazinone Derivatives: Compounds like 6-phenylpyridazin-3-one.
Uniqueness
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-9-16(20-25-12)18(24)21-10-14(11-21)22-17(23)8-7-15(19-22)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJHZNXDHSVVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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